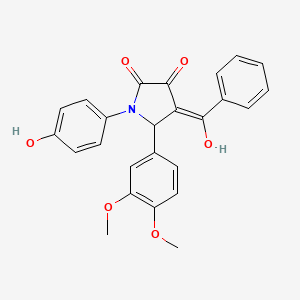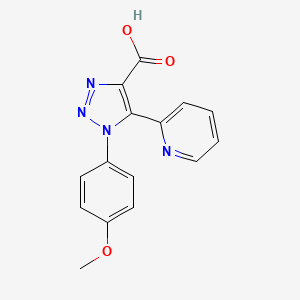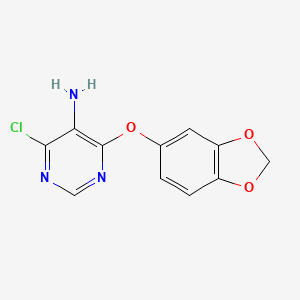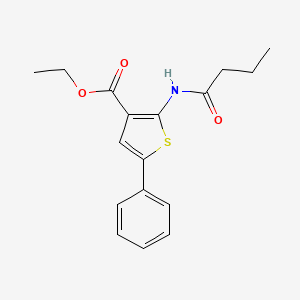
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrol-2-one core, which is a five-membered lactam ring, and is substituted with various functional groups, including benzoyl, dimethoxyphenyl, hydroxyphenyl, and hydroxy groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with a suitable amine to form an intermediate, which is then subjected to further reactions involving dimethoxyphenyl and hydroxyphenyl groups. The final step often involves cyclization to form the pyrrol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as recrystallization and chromatography may be employed to purify the final compound.
化学反应分析
Types of Reactions
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the benzoyl group may yield a benzyl-substituted compound.
科学研究应用
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism by which 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in their activity. For example, the hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The aromatic rings may also participate in π-π interactions with receptor sites, modulating their function.
相似化合物的比较
Similar Compounds
- 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties. The presence of both hydroxy and methoxy groups on the aromatic rings provides a unique balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
属性
分子式 |
C25H21NO6 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21NO6/c1-31-19-13-8-16(14-20(19)32-2)22-21(23(28)15-6-4-3-5-7-15)24(29)25(30)26(22)17-9-11-18(27)12-10-17/h3-14,22,27-28H,1-2H3/b23-21+ |
InChI 键 |
ZMODLQBPEINKKJ-XTQSDGFTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)


![2-Chloro-5-fluoro-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B14963418.png)
![4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B14963431.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B14963442.png)
![2-benzyl-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14963455.png)


![4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B14963481.png)
![5-(4-bromobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963487.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14963498.png)
![(5Z)-3-Ethyl-5-{[(4-methylpiperazin-1-YL)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14963504.png)
